ジヒドロアジュガピチン

説明

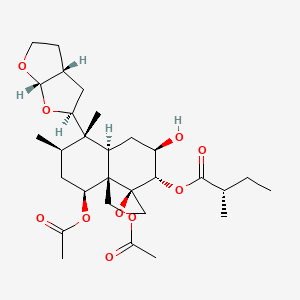

Dihydroajugapitin is a natural product found in Ajuga iva with data available.

科学的研究の応用

害虫管理

ジヒドロアジュガピチン: は、植物エクトステロイド含有量で知られるAjuga ivaの葉に含まれることが確認されています。 これらの化合物は、植食性昆虫の成長を阻害することが知られており、害虫管理プログラムにとって興味深いものです {svg_1}。特にジヒドロアジュガピチンの存在は、特定の害虫を標的にし、有益な昆虫や環境に悪影響を与えない天然の殺虫剤の開発に貢献する可能性があります。

抗菌活性

研究によると、ジヒドロアジュガピチンに関連する化合物は抗菌活性を示しています。 ジヒドロアジュガピチンの具体的な活性は詳しく説明されていませんが、他のクロロダンジテルペノイドとの構造的類似性から、Pseudomonas aeruginosaやEscherichia coliなどの細菌株に対する潜在的な効果が示唆されています {svg_2}。これは、天然資源から得られる新しい抗生物質や消毒剤の開発に向けた道を拓きます。

がん研究

がん研究の文脈において、ジヒドロアジュガピチンおよび関連化合物は有望であることが示されています。 たとえば、特定のネオクロロダンジテルペノイドは、マイクロニュークリアスの形成を減少させることが観察されています。これは、遺伝毒性ストレスと潜在的な発がん活性のマーカーです {svg_3}。これは、ジヒドロアジュガピチンは、特に細胞分裂中の突然変異のリスクを軽減することに関して、がん予防または治療のさらなる研究の候補となる可能性があることを示唆しています。

作用機序

Target of Action

Dihydroajugapitin is a natural product of Ajuga, Lamiaceae

Mode of Action

It is known that many natural products interact with their targets through various mechanisms, such as binding to receptors or enzymes, altering cell membrane properties, or modulating gene expression

Biochemical Pathways

Many natural products influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Many natural products have diverse effects at the molecular and cellular levels, including modulating signal transduction pathways, altering gene expression, and affecting cell proliferation and death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

生化学分析

Biochemical Properties

Dihydroajugapitin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. Dihydroajugapitin has been shown to inhibit the activity of cytochrome P450, leading to altered metabolic pathways. Additionally, dihydroajugapitin interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties .

Cellular Effects

Dihydroajugapitin exerts various effects on different types of cells and cellular processes. In cancer cells, dihydroajugapitin has been observed to induce apoptosis, a process of programmed cell death, by activating the caspase cascade. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. In normal cells, dihydroajugapitin enhances the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of dihydroajugapitin involves several key processes. At the molecular level, dihydroajugapitin binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding interaction can result in the inhibition or activation of enzymes, such as the inhibition of cytochrome P450 and the activation of superoxide dismutase. Additionally, dihydroajugapitin can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydroajugapitin have been observed to change over time. The stability of dihydroajugapitin is relatively high, with minimal degradation observed over extended periods. Long-term studies have shown that dihydroajugapitin can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and sustained inhibition of cytochrome P450. These long-term effects contribute to the overall biological activity of dihydroajugapitin .

Dosage Effects in Animal Models

The effects of dihydroajugapitin vary with different dosages in animal models. At low doses, dihydroajugapitin exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress. At high doses, dihydroajugapitin can exhibit toxic effects, including liver toxicity and impaired metabolic function. Threshold effects have been observed, where the beneficial effects of dihydroajugapitin are maximized at moderate doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

Dihydroajugapitin is involved in several metabolic pathways, including those related to oxidative stress response and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and thereby affecting metabolic flux and metabolite levels. Dihydroajugapitin also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, enhancing its antioxidant properties .

Transport and Distribution

Within cells and tissues, dihydroajugapitin is transported and distributed through specific transporters and binding proteins. It interacts with transporters such as organic anion-transporting polypeptides, facilitating its uptake into cells. Once inside the cells, dihydroajugapitin can bind to proteins such as albumin, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and biological activity of dihydroajugapitin .

Subcellular Localization

Dihydroajugapitin exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects. The targeting of dihydroajugapitin to these compartments is facilitated by specific targeting signals and post-translational modifications. These modifications ensure that dihydroajugapitin reaches the appropriate subcellular compartments to exert its biological effects .

特性

IUPAC Name |

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVULWKEVGKECE-JORUAPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dihydroajugapitin and where is it found?

A1: Dihydroajugapitin is a neo-clerodane diterpenoid primarily found in various species of the Ajuga plant genus, including Ajuga bracteosa, Ajuga remota, and Ajuga iva [, , , , ]. These plants are known to contain a diverse array of neo-clerodane diterpenes, with dihydroajugapitin being one of the identified compounds.

Q2: Does the extraction method influence the isolation of Dihydroajugapitin?

A2: Yes, the isolation of dihydroajugapitin can be influenced by the extraction and purification methods used. Due to the labile nature of tetrahydrofurofuran derivatives, using methanol-water mixtures during reversed-phase purification may lead to dihydroajugapitin being the primary tetrahydrofurofuran derivative isolated []. In contrast, “hydroxyl-free” conditions could yield both clerodin- and dihydroclerodin-type diterpenes, including dihydroajugapitin [].

Q3: What is the primary biological activity reported for Dihydroajugapitin?

A3: Dihydroajugapitin has been reported to exhibit antifeedant activity against the insect Spodoptera littoralis [, ]. This suggests potential applications in the development of bio-insecticides or insect deterrents.

Q4: Has the structure of Dihydroajugapitin been fully characterized?

A4: Yes, the structure of dihydroajugapitin has been elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These analyses provide detailed information about the compound's molecular structure and connectivity.

Q5: Are there any analytical methods available for quantifying Dihydroajugapitin in plant material?

A5: High-Performance Liquid Chromatography (HPLC) has been successfully employed for both qualitative and quantitative determination of dihydroajugapitin in plant extracts, specifically from Ajuga bracteosa []. This technique allows for the separation, identification, and quantification of this compound in complex mixtures.

Q6: Does Dihydroajugapitin possess any antimutagenic properties?

A6: While dihydroajugapitin itself has not been extensively studied for antimutagenic activity, research suggests that the crude methanol extract of Ajuga bracteosa, which contains dihydroajugapitin, showed weak antimutagenic activity against EMS-induced mutagenicity in mice []. Further investigation is needed to determine if dihydroajugapitin contributes to this observed activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1150966.png)

![sodium;[(3S,4R,5S,6R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate](/img/structure/B1150968.png)

![[(3S,6S)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate](/img/structure/B1150972.png)

![2-[3-[[4-Amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1150975.png)